molecular formula C21H36O2 B13396974 11,14,17-Eicosatrienoic acid-methyl ester

11,14,17-Eicosatrienoic acid-methyl ester

Cat. No.: B13396974
M. Wt: 320.5 g/mol
InChI Key: XQAVRBUXEPJVRC-UHFFFAOYSA-N
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Description

11,14,17-Eicosatrienoic acid-methyl ester, also known as methyl 11,14,17-eicosatrienoate, is a polyunsaturated fatty acid ester. It is characterized by the presence of three double bonds located at the 11th, 14th, and 17th carbon atoms in the eicosa (20-carbon) chain. This compound is commonly used in various scientific research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,14,17-Eicosatrienoic acid-methyl ester typically involves the esterification of 11,14,17-Eicosatrienoic acid with methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the extraction of the fatty acid from natural sources followed by its esterification. The process may include steps such as saponification, purification, and esterification under controlled conditions to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

11,14,17-Eicosatrienoic acid-methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11,14,17-Eicosatrienoic acid-methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11,14,17-Eicosatrienoic acid-methyl ester involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It can modulate the activity of enzymes involved in lipid metabolism and inflammatory responses. The compound’s effects are mediated through its interaction with specific receptors and enzymes, such as cyclooxygenases and lipoxygenases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11,14,17-Eicosatrienoic acid-methyl ester is unique due to its specific arrangement of three double bonds, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on lipid metabolism and inflammatory processes .

Properties

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

IUPAC Name

methyl icosa-11,14,17-trienoate

InChI

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11H,3,6,9,12-20H2,1-2H3

InChI Key

XQAVRBUXEPJVRC-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCCC(=O)OC

Origin of Product

United States

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